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Compound of Interest

Compound Name: 2H-1,4-Benzoxazin-3(4H)-one

Cat. No.: B031670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core

heterocyclic compound, 2H-1,4-Benzoxazin-3(4H)-one. The information presented herein is

intended to support research and development activities by providing detailed spectroscopic

characterization and the methodologies for data acquisition.

Chemical Structure and Properties
2H-1,4-Benzoxazin-3(4H)-one is a bicyclic compound with the molecular formula C₈H₇NO₂

and a molecular weight of 149.15 g/mol .[1] It has a melting point of 173-175 °C.[1]

Caption: Chemical structure of 2H-1,4-Benzoxazin-3(4H)-one with atom numbering.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2H-1,4-Benzoxazin-3(4H)-one.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

10.66 s 1H N-H

6.83 m 4H Ar-H

4.46 s 2H O-CH₂

Note: The aromatic region (Ar-H) is complex and may not be a simple singlet as suggested by

some literature. A multiplet is expected due to the different electronic environments of the four

aromatic protons.[2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

165.0 - 175.0 C=O (Amide)

140.0 - 150.0 C-N (Aromatic)

115.0 - 140.0 C (Aromatic)

110.0 - 125.0 C-O (Aromatic)

60.0 - 70.0 O-CH₂

Note: Predicted chemical shift ranges based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3400 Strong, Broad N-H Stretch

3000 - 3100 Medium C-H Stretch (Aromatic)

2850 - 2960 Medium C-H Stretch (Aliphatic)

1670 - 1700 Strong C=O Stretch (Amide)

1500 - 1600 Medium to Strong C=C Stretch (Aromatic)

1200 - 1300 Strong C-O Stretch (Ether)

1100 - 1250 Strong C-N Stretch

Note: Characteristic absorption bands expected for the functional groups present in the

molecule.

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

149 Moderate [M]⁺ (Molecular Ion)

120 High [M - COH]⁺

Source: PubChem CID 72757[3]

Experimental Protocols
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
A common and convenient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones

involves the reaction of an o-aminophenol with chloroacetyl chloride.[2]

Procedure:

A mixture of o-aminophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium

carbonate) is prepared in a dry solvent such as acetone.

The mixture is cooled in an ice bath.
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Chloroacetyl chloride (1.15 equivalents) is added dropwise with stirring.

After the addition is complete, the reaction mixture is allowed to come to room temperature

and then refluxed for several hours.

Upon cooling, the product crystallizes and can be collected by filtration.

Reactants

Reaction Conditions
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Caption: General workflow for the synthesis of 2H-1,4-Benzoxazin-3(4H)-one.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent,

such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
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Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples

can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI)

source. The sample is introduced into the mass spectrometer, and the resulting fragmentation

pattern is analyzed.
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Caption: Workflow for the spectroscopic analysis of 2H-1,4-Benzoxazin-3(4H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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